molecular formula C13H13N3O5 B10804362 N-(furan-2-ylmethyl)-2-(6-methyl-2-nitropyridin-3-yl)oxyacetamide CAS No. 756854-92-9

N-(furan-2-ylmethyl)-2-(6-methyl-2-nitropyridin-3-yl)oxyacetamide

Cat. No.: B10804362
CAS No.: 756854-92-9
M. Wt: 291.26 g/mol
InChI Key: QIELUOKPJJMZLC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(6-methyl-2-nitropyridin-3-yl)oxyacetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group linked to a nitropyridine moiety via an acetamide bridge. The compound’s nitropyridine group introduces electron-withdrawing properties, which may influence reactivity, solubility, and biological activity. Its furan ring, commonly found in bioactive molecules, could contribute to binding interactions in therapeutic targets .

Properties

CAS No.

756854-92-9

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-methyl-2-nitropyridin-3-yl)oxyacetamide

InChI

InChI=1S/C13H13N3O5/c1-9-4-5-11(13(15-9)16(18)19)21-8-12(17)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,17)

InChI Key

QIELUOKPJJMZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC(=O)NCC2=CC=CO2)[N+](=O)[O-]

solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Acetamide Derivatives
Compound Name Structural Features Synthesis Method Yield (%) Potential Applications References
Target Compound Furan, nitropyridine, acetamide Not explicitly described N/A Hypothetical: Antimicrobial, kinase inhibition
N-Benzyl-N-(furan-2-ylmethyl)acetamide Tertiary amide, benzyl, furan Acylation (acetic anhydride) ≥93 Polymer precursors, pharmaceuticals
N-(Furan-2-ylmethyl)acetamide Secondary amide, furan Chemical acylation 78 Model for enzymatic studies
Ranitidine nitroacetamide Furan, nitro, dimethylamino, thioether Pharmaceutical synthesis N/A H2 antagonist (e.g., ranitidine)
EP3348550A1 benzothiazole acetamides Benzothiazole, trifluoromethyl, methoxy Patent-protected synthesis N/A Kinase inhibitors, oncology
JXC010 (quinolinone benzamide) Quinolinone, benzamide, furan Example synthesis N/A Anti-inflammatory, CNS agents
1076185-31-3 (pyrimidinone acetamide) Pyrimidinone, hydroxyphenyl, phenoxyacetamide Commercial synthesis N/A Antiviral, anticancer research

Key Findings

Structural Features
  • Nitropyridine vs. Benzothiazole/Benzamide: The target compound’s nitropyridine group distinguishes it from EP3348550A1 benzothiazole acetamides (electron-deficient heterocycles) and JXC010’s quinolinone-benzamide scaffold.
  • Furan Linkage : The furan-2-ylmethyl group is shared with N-benzyl-N-(furan-2-ylmethyl)acetamide and ranitidine derivatives. This moiety is associated with improved bioavailability in drug candidates due to its moderate lipophilicity and hydrogen-bonding capacity .

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